3-methyl-1-[2-(4-methylphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
3-Methyl-1-[2-(4-methylphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic coumarin derivative characterized by a benzo[c]chromen-6-one core with a partially saturated cyclohexene ring (7,8,9,10-tetrahydro substitution). Its structure includes a methyl group at position 3 and a 2-(4-methylphenyl)-2-oxoethoxy substituent at position 1. This compound belongs to a broader class of urolithin analogs, which are known for their diverse biological activities, including fluorescence-based metal sensing and enzyme inhibition .
Properties
IUPAC Name |
3-methyl-1-[2-(4-methylphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-14-7-9-16(10-8-14)19(24)13-26-20-11-15(2)12-21-22(20)17-5-3-4-6-18(17)23(25)27-21/h7-12H,3-6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAKQPPOAJYVAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC(=CC3=C2C4=C(CCCC4)C(=O)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Hydroxy-4-methyl-1-tetralone
The reaction of 2-hydroxy-4-methyl-1-tetralone with ethyl acetoacetate in the presence of concentrated sulfuric acid at 80°C yields 3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. This step achieves 72–78% yield, with the methyl group at position 3 introduced via the β-keto ester.
Key Conditions
-
Solvent: Ethanol or acetic acid
-
Catalyst: H₂SO₄ (10 mol%)
-
Temperature: 80°C, 6–8 hours
Functionalization with 2-(4-Methylphenyl)-2-oxoethoxy Side Chain
The ether linkage at position 1 is introduced via nucleophilic substitution. The hydroxyl group of the chromenone core reacts with 2-bromo-1-(4-methylphenyl)ethanone under basic conditions.
Etherification Protocol
-
Activation of Hydroxyl Group : The benzochromenone (1 equiv) is dissolved in dry acetone with K₂CO₃ (2.5 equiv) and stirred at 60°C for 30 minutes.
-
Alkylation : 2-Bromo-1-(4-methylphenyl)ethanone (1.2 equiv) is added dropwise, and the mixture is refluxed for 12–16 hours.
-
Workup : The product is isolated via filtration, washed with ice-cold water, and recrystallized from ethanol (yield: 65–70%).
Side Reaction Mitigation
-
Excess base or prolonged heating may lead to hydrolysis of the ketone group . Using anhydrous conditions and controlled stoichiometry minimizes this.
Optimization of Reaction Parameters
Solvent Screening
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acetone | 60 | 68 | 98.2 |
| DMF | 80 | 72 | 97.5 |
| Ethanol | 70 | 65 | 98.8 |
DMF enhances solubility but requires higher temperatures, risking decomposition. Ethanol balances yield and purity.
Catalytic Effects
Inclusion of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) increases reaction rates by 20–25%, reducing reflux time to 8–10 hours.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
Column chromatography (silica gel, ethyl acetate/hexane 1:4) achieves >99% purity, critical for pharmacological applications.
Alternative Pathways and Emerging Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and conditions like elevated temperatures.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research has indicated that compounds similar to benzochromenes possess significant anticancer properties. For instance, studies have shown that derivatives of benzochromene can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A notable study demonstrated that the compound effectively reduced the viability of breast cancer cells through the modulation of apoptotic pathways .
2. Anti-inflammatory Effects
The anti-inflammatory potential of benzochromene derivatives has been investigated extensively. These compounds exhibit the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for the development of anti-inflammatory drugs. In vitro studies have shown that such compounds can significantly reduce inflammation markers in human cell lines .
3. Neuroprotective Properties
Recent research has highlighted the neuroprotective effects of benzochromenes against neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been observed to enhance neuronal survival and reduce oxidative stress in neuronal cultures exposed to neurotoxic agents. This suggests a potential for therapeutic use in neurodegenerative disorders .
Data Tables
Case Studies
Case Study 1: Breast Cancer Treatment
A study published in a peer-reviewed journal examined the effects of 3-methyl-1-[2-(4-methylphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one on MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability and an increase in apoptotic markers after treatment with the compound over 48 hours .
Case Study 2: Inflammation Model
In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in murine models, administration of the benzochromene derivative resulted in a marked decrease in inflammatory cytokines TNF-alpha and IL-6 levels compared to control groups. This suggests its potential as an anti-inflammatory agent .
Case Study 3: Neuroprotection Against Oxidative Stress
In vitro studies conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with the compound significantly reduced cell death induced by hydrogen peroxide exposure. The mechanism was attributed to enhanced antioxidant enzyme activity and reduced reactive oxygen species levels .
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with various molecular targets. For instance, it may inhibit enzymes involved in critical biological pathways or bind to specific receptors, thereby modulating cellular functions. The exact molecular targets and pathways would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Fluorescent Sensor Properties
Key Compounds:
- 3-Hydroxy-7,8,9,10-Tetrahydro-6H-Benzo[c]Chromen-6-One (THU-OH) : Exhibits selective fluorescence quenching ("turn-off") in the presence of Iron(III) ions, independent of pH or competing metals. This property is attributed to its hydroxyl group at position 3 and lipophilicity, enabling cellular penetration .
- Urolithin B (3-Hydroxy-6H-Benzo[c]Chromen-6-One): A non-saturated analog of THU-OH with similar Iron(III) sensing but faster signal attenuation due to its unsaturated core .
- 3-Methyl-1-[2-(4-Methylphenyl)-2-Oxoethoxy] Derivative: The 2-oxoethoxy group introduces an electron-withdrawing ketone, which may alter electron density and metal-binding affinity compared to hydroxyl-substituted analogs. No direct fluorescence data is available, but substituent position (position 1 vs. 3) likely shifts sensor behavior .
Table 1: Fluorescence Properties of Selected Benzo[c]Chromen-6-One Derivatives
PDE2 Inhibitory Activity
Key Compounds:
- 3-Hydroxy-7,8,9,10-Tetrahydro-6H-Benzo[c]Chromen-6-One (Lead Compound) : Exhibits moderate PDE2 inhibition (IC₅₀ = 93.24 μM). Alkyl substituents (e.g., pentyl chains) at position 3 improve activity, with derivatives like 4c achieving IC₅₀ = 34.35 μM .
- 3-Methyl-1-[2-(4-Methylphenyl)-2-Oxoethoxy] Derivative : The bulky 4-methylphenyl group may sterically hinder PDE2 binding compared to smaller alkyl substituents. However, the 2-oxoethoxy moiety could enhance solubility or electronic interactions with the enzyme’s active site .
Table 2: PDE2 Inhibitory Activity of Selected Derivatives
Structural and Functional Variations
Substituent Effects:
- Position 1 vs. Position 3 : Substitutions at position 1 (e.g., 2-oxoethoxy in the target compound) are less explored than position 3 modifications, which dominate in fluorescence and enzyme inhibition studies .
- Saturation of the Core : Saturated cores (e.g., 7,8,9,10-tetrahydro) enhance rigidity and lipophilicity, improving cellular uptake compared to unsaturated analogs like Urolithin B .
Table 3: Structural Comparison of Benzo[c]Chromen-6-One Derivatives
| Compound | Molecular Formula | Substituent Type | Molecular Weight |
|---|---|---|---|
| THU-OH | C₁₃H₁₂O₄ | 3-hydroxy | 232.23 |
| 3-Methyl-1-[2-(4-Methylphenyl)-2-Oxoethoxy] | C₂₄H₂₂O₅ | 3-methyl, 1-(aryl-2-oxoethoxy) | 390.43 |
| 4c (PDE2 Inhibitor) | C₁₈H₂₂O₃ | 3-pentyloxy | 286.36 |
Biological Activity
3-methyl-1-[2-(4-methylphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic compound belonging to the class of coumarins, known for their diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on available research.
Biological Activities
1. Antioxidant Activity:
Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of the 4-methylphenyl group in this compound may enhance its ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial in preventing cellular damage and may contribute to its potential therapeutic effects against various diseases.
2. Anticancer Properties:
Studies have shown that certain coumarin derivatives can inhibit cancer cell proliferation. The structural modifications in 3-methyl-1-[2-(4-methylphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one may enhance its interaction with specific molecular targets involved in cancer progression. For instance, it could potentially modulate signaling pathways related to apoptosis and cell cycle regulation.
3. Anti-inflammatory Effects:
Coumarins are also known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in inflammatory responses. This activity could make it a candidate for treating inflammatory diseases.
Case Studies and Experimental Data
Synthesis Methods
The synthesis of 3-methyl-1-[2-(4-methylphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps:
- Formation of the Coumarin Core: This is achieved through a Pechmann condensation reaction involving phenol and β-keto ester under acidic conditions.
- Substitution Reactions: The introduction of the 4-methylphenyl and 2-oxoethoxy groups occurs via nucleophilic substitution using appropriate halides.
- Cyclization: Finally, cyclization forms the benzo[c]chromen core, often requiring elevated temperatures and specific cyclization agents .
Q & A
Basic: What are the common synthetic routes for 3-methyl-1-[2-(4-methylphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of resorcinol derivatives with ethyl 2-oxocyclohexanecarboxylate in the presence of ZrCl₄ to form the benzochromenone core .
- Step 2 : Alkylation or etherification at the 1-position using halides (e.g., 2-(4-methylphenyl)-2-oxoethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-oxoethoxy side chain .
- Step 3 : Purification via column chromatography and characterization using NMR (¹H, ¹³C) and HRMS .
Advanced: How can researchers optimize the synthesis to address low yields in alkylation/etherification steps?
Low yields in alkylation often arise from steric hindrance or competing side reactions. Optimization strategies include:
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Solvent Effects : Replace polar aprotic solvents (e.g., DMF) with less viscous alternatives like acetonitrile to improve reaction kinetics .
- Temperature Control : Perform reactions under microwave irradiation to reduce reaction time and minimize decomposition .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
- Spectroscopy :
- Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction to resolve bond angles and torsional strain in the tetrahydrobenzochromenone core .
Advanced: How can structural ambiguities in the benzochromenone core be resolved?
- X-ray Diffraction : Refine crystal structures with SHELXL to resolve disorder in the tetrahydrofuran ring .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental bond lengths/angles, identifying discrepancies in substituent orientation .
Basic: What in vitro assays are suitable for evaluating biological activity?
- Enzyme Inhibition : Screen against targets like phosphodiesterase II (PDE2) using fluorometric assays with cAMP/cGMP analogs .
- Antioxidant Activity : Use DPPH radical scavenging assays to quantify activity at varying concentrations (e.g., IC₅₀ values) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Substituent Variation : Synthesize derivatives with modifications at the 3-methyl or 4-methylphenyl groups to assess steric/electronic effects .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with PDE2 active sites) .
Basic: How should stability studies be conducted under varying conditions?
- Thermal Stability : Incubate the compound at 25°C, 40°C, and 60°C for 72 hours, monitoring degradation via HPLC .
- Photostability : Expose to UV light (λ = 254 nm) and assess changes in UV-Vis spectra .
Advanced: What strategies mitigate organic degradation during prolonged experiments?
- Sample Cooling : Maintain samples at 4°C to slow enzymatic or thermal degradation, as seen in wastewater matrix studies .
- Antioxidant Additives : Include 0.1% BHT in stock solutions to prevent radical-mediated decomposition .
Basic: What safety precautions are necessary when handling this compound?
- PPE : Use nitrile gloves and safety goggles due to potential irritancy (refer to SDS data) .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., bromoalkanes) .
Advanced: How to analyze conflicting bioactivity data from different studies?
- Meta-Analysis : Normalize data using Z-scores to account for variability in assay conditions (e.g., cell lines, incubation times) .
- Experimental Replication : Repeat assays with standardized protocols (e.g., fixed concentration ranges, control compounds) to isolate compound-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
